(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS: 623117-62-4) is a benzofuran-3-one derivative with a Z-configured benzylidene substituent at position 2 and an ethyl acetoxy group at position 5. Its molecular formula is C₂₁H₂₀O₆, with a molecular weight of 368.4 g/mol. The SMILES notation (CCOC(=O)COc1ccc2c(c1)OC(=Cc1ccc(OCC)cc1)C2=O) highlights the ethoxybenzylidene moiety and the ester linkage .
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-3-24-15-7-5-14(6-8-15)11-19-21(23)17-10-9-16(12-18(17)27-19)26-13-20(22)25-4-2/h5-12H,3-4,13H2,1-2H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRACBCSBVYVCM-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzofuran core linked to an ethoxybenzylidene moiety. The synthesis typically involves several key steps:
- Formation of the Benzofuran Core : The initial step involves the reaction of appropriate aldehydes with dihydroxy compounds under acidic conditions to form the benzofuran structure.
- Benzylidene Formation : The introduction of the 4-ethoxybenzylidene group is achieved through a condensation reaction with 4-ethoxybenzaldehyde.
- Acetylation : Finally, acetylation using acetic anhydride or acetyl chloride introduces the acetate group, yielding the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, antifungal, and anticancer agent.
Antimicrobial Activity
Several studies have reported that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing benzofuran cores have shown effectiveness against a range of bacterial strains. In vitro assays indicated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity against common pathogenic fungi. Research findings indicate that it can disrupt fungal cell membranes and inhibit key metabolic pathways essential for fungal survival.
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : The compound has been observed to halt cell cycle progression at specific checkpoints.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in cancer cells.
A notable study demonstrated that this compound exhibited IC50 values in the micromolar range against several cancer types, indicating its potential as a therapeutic agent.
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It could bind to specific receptors on cell membranes, altering cellular signaling pathways.
- Oxidative Stress Induction : By increasing ROS levels, it can promote apoptosis in target cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on bacterial strains such as E. coli and S. aureus showed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL.
- Anticancer Activity : In a recent experiment involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility or introducing reactive sites.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl/H₂O) | Dilute HCl, reflux | Carboxylic acid derivative | 80-85% | |
| Basic (NaOH/EtOH) | 2M NaOH, ethanol, 60°C | Sodium carboxylate intermediate | 75-78% |
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Mechanistic notes : Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, while acid conditions favor protonation of the carbonyl oxygen .
Nucleophilic Substitution at Ether Linkage
The ether oxygen adjacent to the benzofuran core participates in SN₂ reactions under strong alkaline conditions, enabling functional group interconversion.
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Example : Reaction with morpholine derivatives generates analogs with enhanced blood-brain barrier permeability .
Knoevenagel Condensation
The α,β-unsaturated ketone system in the benzylidene moiety undergoes condensation with active methylene compounds.
| Carbonyl Component | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Malononitrile | NH₄OAc/toluene, reflux | Cyano-substituted dienones | 68% | |
| Ethyl cyanoacetate | Piperidine/EtOH, 70°C | Extended conjugation systems | 72% |
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Structural impact : Extends π-conjugation, altering UV-Vis absorption profiles (λ<sub>max</sub> shift from 320 nm to 410 nm observed) .
Cycloaddition Reactions
The electron-deficient dienophile character of the α,β-unsaturated ketone enables Diels-Alder reactions.
| Diene | Conditions | Product | Stereochemistry | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, sealed | Bicyclic adducts | endo preference | |
| Anthracene | Xylene, reflux | Polycyclic fused systems | exo selectivity |
Reduction of Ketone Group
The 3-oxo group in the dihydrobenzofuran core is selectively reduced to hydroxyl or methylene groups.
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C → RT | Secondary alcohol | 95% | |
| LiAlH₄ | THF, reflux | Methylene derivative | 88% |
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Caution : Over-reduction of the benzylidene double bond occurs with prolonged reaction times (>4 hr) .
Photochemical [2+2] Cycloaddition
UV irradiation induces dimerization via the benzylidene double bond:
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| UV-C (254 nm), hexane | Head-to-tail cyclobutane dimer | Φ = 0.32 |
Claisen-Schmidt Condensation
Reaction with aromatic aldehydes extends conjugation:
| Aldehyde | Conditions | Product | λ<sub>max</sub> Shift | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | NaOH/EtOH, 50°C | Bis-benzylidene derivative | +90 nm | |
| Furfural | K₂CO₃/DMF, microwave | Heterocyclic fused system | +115 nm |
Enzyme-Mediated Transformations
Biocatalytic modifications demonstrate substrate specificity:
| Enzyme | Conditions | Product | Conversion | Source |
|---|---|---|---|---|
| Candida antarctica lipase | Phosphate buffer, 37°C | (R)-enantiomer of alcohol | 99% ee | |
| Horseradish peroxidase | H₂O₂, pH 7.0 | Oxidized quinone form | 82% |
Key Reaction Optimization Data
Comparative analysis of critical parameters:
| Reaction Type | Optimal Temp (°C) | Ideal Solvent | Catalyst | Time (hr) | Yield Range |
|---|---|---|---|---|---|
| Ester hydrolysis | 60–80 | EtOH/H₂O | H₂SO₄ or NaOH | 4–6 | 75–85% |
| Knoevenagel | 70–110 | Toluene | NH₄OAc | 8–12 | 65–75% |
| Diels-Alder | 100–120 | Xylene | None | 24–48 | 50–60% |
This compound’s reactivity profile highlights its versatility as a synthetic intermediate. Strategic functionalization at the ester, ketone, or benzylidene positions enables tailored modifications for drug discovery and materials engineering. Recent studies emphasize its role in PARP-1 inhibitor synthesis (70% yield in coupling reactions) and antibacterial aurone derivatives (MIC = 2–8 µg/mL against S. aureus) .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Z-configured benzylidene-substituted benzofuran-3-one derivatives. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Note: XLogP3 values estimated based on substituent contributions where explicit data unavailable.
Key Findings
Substituent Effects on Lipophilicity :
- The 4-ethoxy group in the target compound balances polarity and lipophilicity, making it more soluble than the 4-chloro or 4-tert-butyl analogs .
- The 4-tert-butyl analog (XLogP3 = 5.2) is highly lipophilic, which may limit aqueous solubility but enhance membrane permeability .
The 3-methylthiophen-2-yl group introduces sulfur, which may affect redox behavior or metabolic stability in biological systems .
Potential Applications: Chloro-substituted analogs (e.g., 4-chlorobenzylidene) are likelier candidates for agrochemicals due to increased environmental persistence, as seen in related pesticide esters (e.g., ethametsulfuron methyl) . Ethoxy-substituted derivatives may be prioritized for pharmaceutical applications where biodegradability is critical .
Structural Characterization :
- Many analogs, including the target compound, lack reported crystallographic data. However, refinement programs like SHELXL could resolve their conformations, aiding in structure-activity relationship studies.
Q & A
Q. What are the standard synthetic routes for (Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?
- Methodological Answer : The compound can be synthesized via a multi-step process involving benzylidene formation and esterification. For example, analogous benzofuran derivatives are prepared by condensing substituted benzaldehydes with dihydrobenzofuran precursors under acidic conditions . A typical protocol involves refluxing intermediates (e.g., 6-hydroxy-3-oxo-2,3-dihydrobenzofuran) with ethyl oxalyl chloride in anhydrous solvents like dichloromethane. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Key reaction parameters (temperature, catalyst) should be optimized using design-of-experiment (DoE) frameworks to enhance yield and stereoselectivity .
Q. How is the stereochemical configuration (Z/E) of the benzylidene moiety confirmed?
- Methodological Answer : The (Z)-configuration is confirmed via X-ray crystallography (as in and ) and NMR spectroscopy. Nuclear Overhauser Effect (NOE) experiments detect spatial proximity between the benzylidene proton and adjacent groups. For example, a NOE correlation between the benzylidene proton and the dihydrobenzofuran oxygen supports the (Z)-isomer. Computational methods (DFT calculations) can further validate the stability of the (Z)-form .
Q. What analytical techniques are used to assess purity and structural integrity?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% threshold) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- FT-IR : Key functional groups (e.g., ester C=O at ~1730 cm⁻¹, benzofuran C-O-C at ~1250 cm⁻¹) are identified .
- Melting Point : Differential scanning calorimetry (DSC) determines phase transitions, though discrepancies may arise due to polymorphism (e.g., reports mp 123–124°C for a related compound) .
Advanced Research Questions
Q. How can researchers design experiments to study the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach as in Project INCHEMBIOL ():
- Phase 1 (Lab) : Determine physicochemical properties (logP, hydrolysis half-life) using OECD guidelines.
- Phase 2 (Microcosm) : Simulate biodegradation in soil/water systems under controlled conditions (e.g., 25°C, pH 7).
- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS.
Use randomized block designs (split-split plots) to account for variables like soil type and microbial activity .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Cross-validation using complementary techniques:
- XRD vs. NMR : Compare experimental crystallographic data (e.g., bond lengths in ) with NMR-derived coupling constants (e.g., for stereochemistry) .
- Batch Variation : Replicate synthesis under standardized conditions to isolate batch-specific impurities (e.g., residual solvents detected via GC-MS).
- Computational Modeling : Use Gaussian or ORCA to simulate NMR/IR spectra and identify outliers .
Q. How can the antioxidant activity of this compound be systematically evaluated?
- Methodological Answer : Follow a multi-assay framework:
- DPPH/ABTS Assays : Quantify radical scavenging activity (IC₅₀) at varying concentrations (0.1–100 µM).
- Cellular Models : Use HepG2 cells to measure ROS inhibition via fluorescence probes (e.g., DCFH-DA).
- In Vivo Validation : Employ Caenorhabditis elegans models to assess oxidative stress markers (e.g., SOD, CAT activity).
Statistical analysis (ANOVA, Tukey’s HSD) identifies significant differences (p < 0.05) between treatment groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
